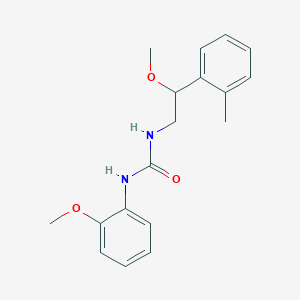

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-8-4-5-9-14(13)17(23-3)12-19-18(21)20-15-10-6-7-11-16(15)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAVOUBSOOURIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related urea derivatives and other heterocyclic analogs from the evidence.

Table 1: Structural and Functional Comparison

Key Findings and Comparisons

Bioactivity Trends Antioxidant Activity: Methoxy substitutions on the phenyl ring (e.g., 7f and 7d) correlate with strong antioxidant activity (IC₅₀ ~15–16 µM) . The target compound’s 2-methoxyphenyl group may similarly enhance radical scavenging. Anticancer Potential: Urea derivatives with bulky substituents (e.g., bromophenyl in 7c) show moderate EGFR inhibition (IC₅₀ ~42 nM) and high docking affinity (−7.558 kcal/mol) . The o-tolyl group in the target compound could mimic this steric bulk, improving target binding. Receptor Affinity: VUF 5574, a 2-methoxyphenyl urea analog, demonstrates selective A3 adenosine receptor binding , suggesting the target compound may also interact with G-protein-coupled receptors.

Structural Influence on Activity Methoxy Position: 2-Methoxy substitution (as in 7f) enhances antioxidant activity compared to 4-methoxy (7d), likely due to improved electron-donating effects .

Toxicity and ADMET

- Urea derivatives generally comply with Lipinski’s rules and exhibit low mutagenic/cytotoxic risks but may retain hepatotoxicity concerns . The target compound’s o-tolyl group could enhance lipophilicity, requiring careful optimization for drug-likeness.

Biological Activity

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a urea moiety, which is known for its versatility in drug design, along with methoxy and tolyl groups that enhance its chemical properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.33 g/mol

- Functional Groups : Urea, methoxy, and aromatic rings

The presence of these functional groups contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall in the range of 250 µg/mL .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated cytotoxic activity against several cancer cell lines, including human breast adenocarcinoma (MCF-7), with IC values indicating significant potency. Notably, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The urea moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound could modulate the activity of various receptors, influencing cellular signaling pathways.

- Gene Expression Regulation : It may affect gene expression related to cell growth and apoptosis, contributing to its anticancer effects .

Case Studies

Several case studies highlight the biological significance of urea derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various urea derivatives, including those similar to this compound. Results showed effective inhibition against Candida albicans at concentrations comparable to established antifungal agents .

- Cytotoxicity Assay : In a cytotoxicity assay involving MCF-7 cells, derivatives exhibited IC values ranging from 10 µM to 30 µM, indicating promising anticancer potential. Flow cytometry analysis confirmed the induction of apoptosis in a dose-dependent manner .

Data Table: Biological Activity Overview

| Activity Type | Test Organism/Cell Line | Observed Effect | IC/MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate inhibition | 250 |

| Antimicrobial | Escherichia coli | Moderate inhibition | 250 |

| Antifungal | Candida albicans | Effective inhibition | 250 |

| Anticancer | MCF-7 | Induction of apoptosis | 10 - 30 |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea, and how can purity be optimized?

Answer:

The synthesis typically involves coupling aromatic amines with isocyanates or carbamoylating agents. A two-step approach is common:

Intermediate synthesis : React 2-methoxy-2-(o-tolyl)ethylamine with phosgene or triphosgene to form the corresponding isocyanate intermediate.

Urea formation : Treat the intermediate with 2-methoxyaniline under inert conditions (e.g., dry THF, 0–5°C) to minimize side reactions .

Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in -NMR) .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- -NMR and -NMR : Confirm substitution patterns on aromatic rings (e.g., methoxy groups at 2-positions) and urea linkage (NH protons at δ 8.5–9.5 ppm) .

- FT-IR : Detect urea carbonyl stretch (~1640–1680 cm) and methoxy C-O vibrations (~1250 cm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ for [M+H]+ ion) .

- X-ray crystallography (if crystals are obtainable): Resolve stereoelectronic effects in the urea moiety and confirm intramolecular hydrogen bonding .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous urea derivatives?

Answer:

Contradictions often arise from variations in assay conditions or impurities. A systematic approach includes:

Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and solvent systems) .

Metabolite profiling : Use LC-MS to rule out degradation products or active metabolites influencing results .

Computational modeling : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors .

Dose-response curves : Establish EC values across multiple cell lines or enzymatic systems to identify context-dependent effects .

Advanced: What experimental strategies are recommended for studying the environmental fate of this compound?

Answer:

Adopt a tiered approach:

Laboratory studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC .

- Soil sorption : Use batch equilibrium methods (OECD Guideline 106) to determine K values .

Ecotoxicology :

- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) .

- Bioaccumulation : Measure logP (e.g., shake-flask method) to predict lipid solubility .

Field studies : Deploy passive samplers in water systems to track environmental persistence .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particulates .

- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

- Toxicity data : Acute oral toxicity (LD) in rats is estimated at >500 mg/kg; however, mutagenicity assays (Ames test) should be conducted for long-term risk assessment .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADME prediction : Use software like SwissADME to estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 interactions .

- QSAR models : Train models on urea derivatives to correlate structural features (e.g., methoxy substituents) with solubility and metabolic stability .

- Molecular dynamics simulations : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reaction scalability : Transition from batch to flow chemistry to improve yield consistency .

- Purification bottlenecks : Replace column chromatography with crystallization (solvent screening via Chemspeed platforms) .

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., ≤5000 ppm for THF) .

Advanced: How can structural modifications enhance the compound’s selectivity in target binding?

Answer:

- SAR studies : Synthesize analogs with varied substituents (e.g., replacing o-tolyl with halophenyl groups) and compare IC values .

- Crystal structure analysis : Resolve target-ligand complexes (e.g., X-ray co-crystallography) to identify critical hydrogen-bonding interactions .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.